trans-2-Methyl-2-butenal

Description

Significance in Organic Chemistry as a Reactive Intermediate

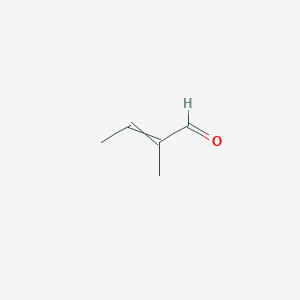

The chemical structure of trans-2-methyl-2-butenal, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it a highly reactive and valuable intermediate in organic synthesis. chemimpex.com Its aldehyde functional group readily participates in a variety of chemical transformations, including aldol (B89426) condensations and Michael additions. chemimpex.com This reactivity allows for the construction of more complex molecular architectures. For instance, it has been utilized as a starting reagent in the total synthesis of complex natural products like 7-demethylpiericidin A1 and in the preparation of pheromone components for the dried fruit beetle. chemicalbook.comthermofisher.comfishersci.ca The compound's utility as a reactive intermediate is a key area of study for synthetic chemists. sigmaaldrich.com

Overview of Research Trajectories for α,β-Unsaturated Aldehydes

The broader class of α,β-unsaturated aldehydes, to which this compound belongs, is a significant focus of chemical research due to their wide-ranging applications and reactivity. tandfonline.commdpi.com Research in this area often concentrates on several key themes:

Selective Hydrogenation: A major research goal is the selective hydrogenation of the carbon-carbon double bond or the carbonyl group. tandfonline.com Achieving high selectivity for the formation of unsaturated alcohols is a particular challenge and a focus of many studies, as it is a critical step in the synthesis of fine chemicals, especially for the flavor and fragrance industry. tandfonline.com

Reaction Mechanisms: Understanding the mechanisms of reactions involving α,β-unsaturated aldehydes is crucial for controlling reaction outcomes. Studies often investigate their reactions with various nucleophiles, their behavior in cycloaddition reactions, and their oxidation processes. researchtrends.net

Biological Activity: Many α,β-unsaturated aldehydes exhibit biological activity, and research explores their potential as substrates for enzymes, such as bacterial luciferases. nih.gov Studies have shown that the chain length of these aldehydes can influence their activity. nih.gov

Atmospheric Chemistry: The atmospheric reactions of α,β-unsaturated aldehydes are an area of environmental research, as they can contribute to the formation of secondary organic aerosols (SOA). researchgate.netsemanticscholar.org

Scope and Focus of Current Academic Inquiry for this compound

Current academic inquiry into this compound is multifaceted, reflecting its importance in different chemical contexts. A significant area of recent research has been its atmospheric chemistry, particularly its gas-phase reactions with chlorine atoms. researchgate.netsemanticscholar.orgnih.gov Studies have focused on determining the reaction rate coefficients, identifying the gaseous products formed, and quantifying the secondary organic aerosol (SOA) yield. researchgate.netsemanticscholar.orgnih.govresearchgate.net For example, research has identified 3-chloro-2-butanone (B129570) and acetaldehyde (B116499) as major products of its reaction with chlorine. researchgate.netsemanticscholar.orgnih.gov

Furthermore, its application in organic synthesis continues to be explored, with researchers utilizing it as a starting material for the synthesis of complex molecules. chemimpex.comchemicalbook.com Its role in the flavor and fragrance industry also drives research into its sensory properties and efficient synthesis methods. chemimpex.com

Compound Data

Below are tables detailing the chemical and physical properties of the compounds mentioned in this article.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 497-03-0 | C₅H₈O | 84.12 g/mol |

| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 g/mol |

| 3-Chloro-2-butanone | 4091-39-8 | C₄H₇ClO | 106.55 g/mol |

| Crotonaldehyde | 4170-30-3 | C₄H₆O | 70.09 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 116-119 °C |

| Density | ~0.87 g/mL at 25 °C |

| Refractive Index | ~1.448 at 20 °C |

| Flash Point | 18.33 °C |

Data sourced from multiple chemical suppliers and databases.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

2-methylbut-2-enal |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3 |

InChI Key |

ACWQBUSCFPJUPN-UHFFFAOYSA-N |

SMILES |

CC=C(C)C=O |

Canonical SMILES |

CC=C(C)C=O |

density |

0.868-0.873 (20°) |

physical_description |

Colourless liquid; penetrating, powerful green ethereal aroma |

solubility |

Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |

Synonyms |

(E)-2-methyl-2-butenal 2-methyl-2-butenal 2-methylbut-2-enal |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 Methyl 2 Butenal

Classical Chemical Synthesis Routes to trans-2-Methyl-2-butenal

Classical organic synthesis provides robust and well-established methods for the preparation of this compound. These routes often involve multi-step sequences from readily available precursors and employ a range of reagent-based transformations.

Multi-Step Approaches from Precursors

A notable multi-step synthesis of this compound commences with tiglic acid. This process involves a sequence of reactions, beginning with the bromination of tiglic acid to yield 2,3-dibromo-2-methylbutyric acid. Subsequent dehydrobromination and decarboxylation of this intermediate, typically facilitated by an inorganic weak base, leads to the formation of trans-2-bromobutene. The final step involves the conversion of trans-2-bromobutene into an organometallic species, such as a Grignard or lithium reagent, which then reacts with a formylating agent like N,N-dimethylformamide (DMF) or N-formylpiperidine to produce the target aldehyde, this compound. researchgate.net

Another classical approach is the aldol (B89426) condensation between acetaldehyde (B116499) and propionaldehyde (B47417). However, this method is often complicated by cross-aldol reactions, leading to a mixture of products and necessitating complex separation and purification procedures. researchgate.net

A synthesis route for a related compound, 4-acetoxy-2-methyl-2-butenal, involves a three-step process starting from isoprene. This pathway includes the addition of hypochlorous acid to isoprene, followed by esterification with acetic anhydride (B1165640) and an allylic rearrangement. The final step is the oxidation of the resulting ester to the target aldehyde. scispace.com

Table 1: Multi-Step Synthesis of this compound from Tiglic Acid researchgate.net

| Step | Reactants | Reagents | Product |

| 1 | Tiglic acid | Bromine | 2,3-dibromo-2-methylbutyric acid |

| 2 | 2,3-dibromo-2-methylbutyric acid | Inorganic weak base (e.g., Sodium Carbonate) | trans-2-bromobutene |

| 3 | trans-2-bromobutene | Magnesium or Lithium, followed by N,N-dimethylformamide | This compound |

Stereoselective Synthesis Considerations

The formation of the trans isomer of 2-Methyl-2-butenal is often favored under thermodynamic control. The trans configuration, where the larger substituents on the double bond are positioned on opposite sides, is generally more stable than the cis isomer due to reduced steric hindrance. google.comgoogle.comcovenantuniversity.edu.ng

In reactions where both cis and trans isomers can be formed, the reaction conditions, such as temperature and reaction time, can be manipulated to favor the thermodynamically more stable trans product. google.comgoogle.com At higher temperatures, an equilibrium can be established between the two isomers, allowing for the conversion of the less stable cis isomer to the more stable trans isomer. google.com The synthesis starting from tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid, inherently favors the formation of the trans product by retaining the stereochemistry of the double bond throughout the reaction sequence. researchgate.net

Reagent-Based Transformations for this compound Generation

Reagent-based transformations are central to the classical synthesis of this compound. A key example is the use of Grignard reagents. researchgate.net In the multi-step synthesis from tiglic acid, trans-2-bromobutene is converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide to form an intermediate that hydrolyzes to yield this compound. researchgate.net

Alternatively, an organolithium reagent can be generated from trans-2-bromobutene using lithium metal, which then undergoes a similar reaction with a formylating agent. researchgate.net Other hazardous reducing agents like bis(N-methylpiperazinyl)aluminum hydride or borane (B79455) have also been reported for the reduction of tiglic acid derivatives to the corresponding aldehyde, though these methods have limitations for large-scale production. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer the potential for more efficient and environmentally benign syntheses of this compound by reducing the need for stoichiometric reagents and often proceeding under milder reaction conditions.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been explored for the synthesis of α,β-unsaturated aldehydes. Rhodium-based catalysts, such as hydridocarbonyltris(triphenylphosphine)rhodium(I), are widely used in hydroformylation reactions, which could potentially be adapted for the synthesis of 2-methylbutanal from 2-butene. google.comdicp.ac.cn Further oxidation would be required to yield the unsaturated aldehyde.

A patent describes a palladium-catalyzed process for the synthesis of a related compound, where dimethyl acetylene (B1199291) reacts with carbon monoxide at high temperature and pressure. researchgate.net While not directly for this compound, this indicates the potential of palladium catalysts in the carbonylation of alkynes to form unsaturated aldehydes. The synthesis of 4-acetoxy-2-methyl-2-butenal has also been achieved via a palladium-catalyzed double bond isomerization. nepjol.info

Heterogeneous Catalysis

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Zeolites, which are microporous aluminosilicate (B74896) minerals, have been investigated as solid acid catalysts for aldol condensation reactions. researchgate.netwikipedia.org The condensation of acetaldehyde and propionaldehyde to form 2-methyl-2-pentenal, a related compound, can be catalyzed by zeolites. wikipedia.org It is plausible that similar zeolite-based systems could be optimized for the selective synthesis of this compound, potentially minimizing the side reactions encountered in base-catalyzed aldol condensations. researchgate.netwikipedia.org

Another approach involves the isomerization of ethylacrolein in the presence of a poisoned hydrogenation catalyst, such as palladium on carbon treated with a sulfur-containing compound. This method has been shown to produce tiglic aldehyde (a common name for this compound) in good yield. fishersci.ca

Table 2: Overview of Synthetic Approaches

| Approach | Category | Key Features |

| From Tiglic Acid | Classical | Multi-step, good stereocontrol |

| Aldol Condensation | Classical | Prone to side reactions |

| From Isoprene | Classical | Synthesis of a related acetoxy derivative |

| Rhodium-catalyzed Hydroformylation | Homogeneous Catalysis | Potential for synthesis of saturated precursor |

| Palladium-catalyzed Carbonylation | Homogeneous Catalysis | High temperature and pressure |

| Zeolite-catalyzed Aldol Condensation | Heterogeneous Catalysis | Potential for improved selectivity |

| Isomerization of Ethylacrolein | Heterogeneous Catalysis | Use of a poisoned catalyst |

Biocatalytic Pathways for this compound Formation

The application of biocatalysis in the synthesis of aldehydes, including α,β-unsaturated aldehydes like this compound, represents a growing field of interest due to the potential for high selectivity and milder reaction conditions. While specific enzymatic pathways dedicated solely to this compound are not extensively documented in publicly available research, analogous biocatalytic transformations provide a conceptual framework for its potential biological production.

One plausible biocatalytic route is the oxidation of the corresponding alcohol, trans-2-methyl-2-buten-1-ol. This can be achieved using alcohol dehydrogenases (ADHs) or alcohol oxidases. Engineered ADHs, for instance, have been employed in microreactor systems for the oxidation of alcohols to aldehydes. sciepublish.com Carboxylic acid reductases (CARs) present another avenue, capable of converting a range of fatty acids into their corresponding aldehydes. sciepublish.comnih.gov The substrate promiscuity of some CARs suggests that tiglic acid could potentially be converted to tiglic aldehyde through this enzymatic route.

Metabolic engineering of microorganisms offers a promising strategy for the de novo synthesis of aldehydes. nih.govresearchgate.net By harnessing and modifying natural metabolic pathways, engineered microbes can be designed to accumulate specific aldehydes. For example, pathways can be constructed to produce C4 to C18 aliphatic aldehydes from fatty acid precursors. nih.gov Such approaches could theoretically be adapted for the production of this compound by introducing and optimizing the necessary enzymatic steps within a microbial host. A key challenge in microbial aldehyde synthesis is the inherent toxicity of aldehydes to the host organism and their rapid endogenous conversion to alcohols. nih.gov Overcoming these hurdles through strategies like in situ product removal or engineering robust microbial strains is crucial for developing viable biocatalytic processes. researchgate.net

The table below summarizes potential biocatalytic approaches for the synthesis of this compound based on analogous enzymatic reactions.

| Biocatalytic Approach | Enzyme Class | Potential Precursor | Key Considerations |

| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) / Alcohol Oxidase | trans-2-Methyl-2-buten-1-ol | Cofactor regeneration (for ADHs), enzyme stability. |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | Tiglic acid | Enzyme specificity for branched-chain unsaturated acids. |

| Engineered Metabolism | Various (e.g., synthases, reductases) | Simple carbon sources (e.g., glucose) | Pathway construction, host tolerance to aldehyde, minimization of side-product formation. nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing more sustainable and environmentally benign manufacturing processes. These principles address various aspects of a chemical reaction, from the choice of starting materials and solvents to energy efficiency and waste minimization. cuestionesdefisioterapia.com

A significant focus in the green synthesis of α,β-unsaturated aldehydes is the reduction or elimination of hazardous solvents. whiterose.ac.uk Traditional aldol condensation reactions often utilize volatile organic compounds (VOCs). cuestionesdefisioterapia.com Research has demonstrated the feasibility of performing aldol condensations under solvent-free conditions, which can significantly reduce waste and environmental impact. cuestionesdefisioterapia.com When solvents are necessary, the selection of greener alternatives is paramount. Solvent selection guides, such as those developed by pharmaceutical companies, provide a framework for choosing solvents with better environmental, health, and safety profiles. whiterose.ac.ukresearchgate.net For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, is considered a more sustainable alternative to tetrahydrofuran (B95107) (THF). whiterose.ac.uk

The principle of atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is a key metric in green chemistry. rroij.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. Catalytic approaches are often superior in this regard compared to stoichiometric reactions. The use of heterogeneous catalysts, which can be easily separated and recycled, further enhances the green credentials of a synthetic process. cuestionesdefisioterapia.com

The table below outlines the application of key green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes that minimize byproduct formation, such as through the use of highly selective catalysts in aldol condensation. |

| Atom Economy | Favoring addition and condensation reactions over substitution and elimination reactions to maximize the incorporation of reactant atoms into the final product. rroij.com |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. For example, using biocatalysts or less hazardous oxidizing agents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Utilizing catalytic processes that lower activation energies. |

| Use of Renewable Feedstocks | Exploring biocatalytic routes that utilize renewable starting materials like glucose. researchgate.net |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthetic route and reduce waste. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. Developing recyclable heterogeneous catalysts to simplify purification and reduce waste. cuestionesdefisioterapia.com |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of solvents. When necessary, selecting greener solvents based on their lifecycle assessment and safety profiles. whiterose.ac.ukresearchgate.net |

By systematically applying these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green and sustainable chemistry.

Chemical Reactivity and Transformation Pathways of Trans 2 Methyl 2 Butenal

Electrophilic and Nucleophilic Addition Reactions

The conjugated system in trans-2-Methyl-2-butenal allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon of the double bond. The regioselectivity of these reactions is highly dependent on the nature of the attacking nucleophile and the reaction conditions.

Conjugate Addition to the α,β-Unsaturated System

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this process, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. This initial addition results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the 1,4-addition product. dalalinstitute.comrsc.org

A variety of nucleophiles can participate in conjugate addition reactions with this compound. "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates, generally favor 1,4-addition. chemistrysteps.comyoutube.com For instance, the reaction with a lithium dialkylcuprate (R₂CuLi) would lead to the formation of a new carbon-carbon bond at the β-position. chemistrysteps.com

The general mechanism for the Michael addition of an enolate to an α,β-unsaturated carbonyl compound involves three main steps:

Deprotonation to form an enolate.

Conjugate addition of the enolate to the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate intermediate to yield the final product. acs.org

| Nucleophile Type | General Reactivity | Expected Product with this compound |

| Organocuprates (R₂CuLi) | Favors 1,4-addition | 3,R-2-methylbutanal |

| Enolates | Favors 1,4-addition (Michael Addition) | 1,5-dicarbonyl compound |

| Thiols (RSH) | Favors 1,4-addition | 3-(Alkylthio)-2-methylbutanal |

| Amines (R₂NH) | Can undergo both 1,2- and 1,4-addition | Mixture of 1,2- and 1,4-addition products |

Carbonyl Group Additions

Direct nucleophilic attack on the carbonyl carbon (1,2-addition) is also a significant reaction pathway for this compound. This type of reaction is typically favored by "hard" nucleophiles, which are characterized by a high charge density and are more reactive towards the harder electrophilic center of the carbonyl carbon.

Common hard nucleophiles include Grignard reagents (RMgX) and organolithium reagents (RLi). rsc.org The reaction of this compound with a Grignard reagent, for example, would be expected to yield a secondary allylic alcohol upon acidic workup.

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), also add to the carbonyl group. While NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products, the more reactive LiAlH₄ generally favors 1,2-addition, reducing the aldehyde to the corresponding allylic alcohol. wikipedia.org

The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond. The reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine intermediate, followed by elimination to yield an alkene and triphenylphosphine oxide. youtube.comadichemistry.com

Cyanohydrin formation is another example of a carbonyl addition reaction. In the presence of a cyanide source, the cyanide ion attacks the carbonyl carbon to form a cyanohydrin, which contains both a hydroxyl and a nitrile group. masterorganicchemistry.com

| Reagent | Reaction Type | Expected Product with this compound |

| Grignard Reagents (RMgX) | 1,2-Addition | 1-(Alkyl)-2-methyl-2-buten-1-ol |

| Organolithium Reagents (RLi) | 1,2-Addition | 1-(Alkyl)-2-methyl-2-buten-1-ol |

| Sodium Borohydride (NaBH₄) | 1,2-Reduction (major) | 2-Methyl-2-buten-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Reduction | 2-Methyl-2-buten-1-ol |

| Wittig Reagents (R₃P=CR'₂) | Wittig Reaction | 1,1-Disubstituted-3-methyl-1,3-butadiene derivative |

| Hydrogen Cyanide (HCN) | Cyanohydrin Formation | 2-Hydroxy-3-methyl-3-pentenenitrile |

Oxidation Reactions of this compound

The presence of both an aldehyde and a carbon-carbon double bond in this compound allows for selective oxidation at either functional group, depending on the choice of oxidizing agent and reaction conditions.

Selective Oxidation of the Aldehyde Moiety

The aldehyde group is highly susceptible to oxidation and can be selectively converted to a carboxylic acid while leaving the carbon-carbon double bond intact. A variety of oxidizing agents can achieve this transformation.

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is a particularly effective method for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids. acs.orgquora.com A scavenger, such as 2-methyl-2-butene, is often added to react with the hypochlorite byproduct, preventing unwanted side reactions with the double bond. quora.com

Other reagents that can be employed for the selective oxidation of the aldehyde group include potassium permanganate (KMnO₄) under carefully controlled conditions, and chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid). pressbooks.pub

| Oxidizing Agent | Reaction Name | Expected Product |

| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | Pinnick Oxidation | trans-2-Methyl-2-butenoic acid |

| Potassium Permanganate (KMnO₄) | Permanganate Oxidation | trans-2-Methyl-2-butenoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Jones Oxidation | trans-2-Methyl-2-butenoic acid |

Oxidative Cleavage of the Carbon-Carbon Double Bond

Stronger oxidizing conditions can lead to the cleavage of the carbon-carbon double bond. Ozonolysis is a classic method for this transformation. Treatment of this compound with ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide) or an oxidizing agent (e.g., hydrogen peroxide) will cleave the double bond to yield carbonyl compounds. Reductive workup of the ozonide intermediate would be expected to produce acetaldehyde (B116499) and pyruvaldehyde (methylglyoxal). chemguide.co.ukmasterorganicchemistry.com

Reaction with hot, concentrated potassium permanganate can also result in the oxidative cleavage of the double bond, typically yielding a ketone and a carboxylic acid. mnstate.edu

| Reagent | Workup Condition | Expected Products |

| Ozone (O₃) | Reductive (e.g., (CH₃)₂S) | Acetaldehyde and Pyruvaldehyde |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | Acetic acid and Pyruvic acid |

| Potassium Permanganate (KMnO₄) | Hot, Concentrated | Acetaldehyde and Pyruvic acid |

Reduction Reactions of this compound

The reduction of this compound can selectively target the carbonyl group, the carbon-carbon double bond, or both, depending on the reducing agent employed.

Chemoselective reduction of the aldehyde group to a primary alcohol, while preserving the double bond, can be achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces the carbonyl group of α,β-unsaturated aldehydes to the corresponding allylic alcohol. wikipedia.org Lithium aluminum hydride (LiAlH₄), a more powerful reducing agent, will also readily reduce the aldehyde to the primary alcohol (1,2-reduction). wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is another reagent that can be used for the selective 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols, particularly at low temperatures. study.comstackexchange.com

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), typically results in the reduction of both the carbon-carbon double bond and the carbonyl group, leading to the formation of the saturated alcohol, 2-methyl-1-butanol. researchgate.net

| Reducing Agent | Selectivity | Expected Product |

| Sodium Borohydride (NaBH₄) | 1,2-Reduction of carbonyl | trans-2-Methyl-2-buten-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Reduction of carbonyl | trans-2-Methyl-2-buten-1-ol |

| Diisobutylaluminium Hydride (DIBAL-H) | 1,2-Reduction of carbonyl | trans-2-Methyl-2-buten-1-ol |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Reduction of both C=C and C=O | 2-Methyl-1-butanol |

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in an α,β-unsaturated aldehyde to an allyl alcohol, without affecting the carbon-carbon double bond, is a crucial transformation in organic synthesis. For this compound, this involves the conversion of the aldehyde functional group to a primary alcohol, yielding trans-2-Methyl-2-buten-1-ol.

This chemoselectivity can be achieved using specific reducing agents and conditions that favor the 1,2-reduction of the carbonyl over the 1,4-conjugate reduction of the alkene. wikipedia.org Transfer hydrogenation is a common method, employing hydrogen donors like isopropanol in the presence of a suitable catalyst. liverpool.ac.uk Iridium complexes, such as [Cp*Ir(2,2′-bpyO)(H₂O)], have demonstrated high efficiency for the chemoselective transfer hydrogenation of unsaturated aldehydes to their corresponding allylic alcohols under neutral conditions. organic-chemistry.org Another approach involves the use of ammonia borane (B79455) in water, which has been shown to selectively reduce aldehydes and ketones, including α,β-unsaturated systems, while being compatible with the C=C double bond. rsc.org

Enzymatic reductions offer a highly selective and environmentally compatible alternative to chemical methods. nih.gov Whole-cell biocatalysts, for example, can perform highly selective reductions of aldehydes to their corresponding alcohols. nih.gov

Reduction of the Carbon-Carbon Double Bond

Conversely, the selective reduction of the carbon-carbon double bond in this compound, while preserving the aldehyde group, yields the saturated aldehyde, 2-Methylbutanal. This transformation is typically accomplished through catalytic hydrogenation. study.com

The choice of catalyst and reaction conditions is critical to achieving this selectivity. Platinum (Pt) and Palladium (Pd) catalysts are known to be highly active for the hydrogenation of C=C bonds. researchgate.net Studies on the similar compound 2-methyl-2-pentenal have shown that Pt and Pd catalysts primarily facilitate the hydrogenation of the alkene bond to produce the corresponding saturated aldehyde at lower temperatures. researchgate.net Copper (Cu) catalysts can also be used, although they may also catalyze the hydrogenation of the carbonyl group. researchgate.net The process involves the addition of hydrogen across the double bond in the presence of a metallic catalyst like Ni, Pd, or Pt. study.com

| Catalyst | Primary Product(s) from α,β-Unsaturated Aldehyde Hydrogenation | Selectivity |

|---|---|---|

| Platinum (Pt) | Saturated Aldehyde (2-Methylbutanal) | High for C=C bond reduction at low temperatures. researchgate.net |

| Palladium (Pd) | Saturated Aldehyde (2-Methylbutanal) | High for C=C bond reduction at low temperatures. researchgate.net |

| Copper (Cu) | Saturated Aldehyde, Saturated Alcohol | Catalyzes hydrogenation of both C=C and C=O bonds. researchgate.net |

| Iridium (Ir) Complexes | Unsaturated Alcohol (trans-2-Methyl-2-buten-1-ol) | High for C=O bond reduction via transfer hydrogenation. organic-chemistry.org |

Condensation and Cycloaddition Reactions

Aldol (B89426) Condensations

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. masterorganicchemistry.com this compound is itself a product of a crossed aldol reaction. A common industrial synthesis involves the base-catalyzed aldol condensation between acetaldehyde and propionaldehyde (B47417), followed by dehydration. google.com In this reaction, one aldehyde forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde. The resulting β-hydroxy aldehyde readily dehydrates upon heating to form the conjugated α,β-unsaturated product. masterorganicchemistry.com

While this compound lacks α-hydrogens and thus cannot form an enolate to act as the nucleophilic component, it is an excellent electrophile (acceptor) in subsequent aldol reactions due to the electron-withdrawing nature of its carbonyl group. stackexchange.com

Michael Additions

As a typical α,β-unsaturated carbonyl compound, this compound can act as a Michael acceptor. chemimpex.compressbooks.pub The Michael reaction involves the 1,4-conjugate addition of a nucleophile to the β-carbon of the conjugated system. This reactivity is a cornerstone of its utility as a building block in organic synthesis. rsc.orgwikipedia.org

A notable example involves the reaction of this compound with the amino acid cysteine. researchgate.net The thiol group of cysteine acts as the nucleophile, adding to the β-carbon of the butenal. The reaction pathway and final products are pH-dependent. At pH 8, a double addition of cysteine occurs, leading to the formation of a thiazolidine-4-carboxylic acid derivative. researchgate.net Under acidic conditions (pH 1), a different double addition product is formed, linked by a vinylic sulfide (B99878) bond. researchgate.net This demonstrates the compound's susceptibility to conjugate addition by soft nucleophiles.

Pericyclic Reactions Involving the this compound Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

α,β-Unsaturated aldehydes like this compound are effective dienophiles in Diels-Alder reactions. rsc.org The electron-withdrawing aldehyde group activates the C=C double bond, making it more electrophilic and thus more reactive towards an electron-rich diene. youtube.comkhanacademy.org The reaction proceeds in a single, concerted step, forming two new carbon-carbon bonds and a cyclohexene ring derivative. wikipedia.orgyoutube.com While specific examples involving this compound are specialized, its structural motif is widely used in these powerful ring-forming reactions to introduce chemical complexity. wikipedia.orgnih.gov

Rearrangement and Fragmentation Pathways

The fragmentation of this compound has been studied, particularly in the context of atmospheric chemistry and mass spectrometry.

In gas-phase reactions with chlorine atoms, two main pathways are observed: H-abstraction from the aldehyde group and Cl-addition to the carbon-carbon double bond. nih.gov The addition of a chlorine atom to the C-3 position leads to a chlorinated alkyl radical. This intermediate can then undergo further reactions and fragmentation, yielding products such as 3-chloro-2-butanone (B129570) and acetaldehyde. nih.govresearchgate.net

In mass spectrometry, the molecular ion ([C₅H₈O]⁺˙) has a mass-to-charge ratio (m/z) of 84. nist.govnist.gov Common fragmentation patterns for aliphatic aldehydes include α-cleavage and McLafferty rearrangement. Key fragmentation pathways for this compound would include:

Loss of a hydrogen atom (H·): α-cleavage at the C-H bond of the aldehyde group results in a stable acylium ion at m/z 83 (M-1). miamioh.edu

Loss of a methyl radical (·CH₃): Cleavage of a methyl group can lead to a fragment at m/z 69 (M-15).

Loss of the formyl radical (·CHO): Cleavage of the aldehyde group results in a fragment at m/z 55 (M-29). miamioh.edu This allylic cation is particularly stable, often leading to a prominent peak in the mass spectrum, analogous to the fragmentation of 2-methylbut-2-ene. docbrown.info

Loss of an ethyl radical (·C₂H₅): Cleavage can also result in the loss of an ethyl group, producing a fragment at m/z 55.

| m/z Value | Proposed Fragment Ion | Origin (Loss from Molecular Ion, M=84) |

|---|---|---|

| 83 | [C₅H₇O]⁺ | Loss of H· (M-1) miamioh.edu |

| 69 | [C₄H₅O]⁺ | Loss of ·CH₃ (M-15) |

| 55 | [C₄H₇]⁺ | Loss of ·CHO (M-29) miamioh.edudocbrown.info |

| 41 | [C₃H₅]⁺ | Allyl cation, further fragmentation |

| 29 | [CHO]⁺ | Formyl cation |

Mechanistic Investigations of Trans 2 Methyl 2 Butenal Reactions

Kinetic Studies and Rate Coefficient Determination

The rate at which trans-2-Methyl-2-butenal reacts with atmospheric oxidants is a fundamental parameter for determining its atmospheric lifetime and its potential to contribute to the formation of secondary pollutants such as ozone and secondary organic aerosol (SOA).

The gas-phase reactions of this compound with various atmospheric oxidants have been investigated primarily using relative rate techniques in simulation chambers. nih.gov This experimental approach involves monitoring the concentration of the target compound (this compound) and a reference compound with a known reaction rate coefficient in the presence of an oxidant. By comparing the decay rates of the two compounds, the unknown rate coefficient can be determined.

For the reaction with chlorine (Cl) atoms, studies have been conducted in simulation chambers at ambient temperature (298 ± 2 K) and atmospheric pressure (760 ± 5 Torr) of air under NOx-free conditions. nih.gov The concentrations of this compound and the reference compounds are typically monitored using Fourier Transform Infrared (FTIR) spectroscopy. nih.gov In addition to FTIR, Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) have been employed to follow the temporal evolution of reactants and products, providing a comprehensive dataset for kinetic analysis. nih.gov

Similar relative rate methodologies have been applied to study the reactions of this compound with hydroxyl (OH) radicals and ozone (O₃). nih.gov For OH radical reactions, a common technique involves the photolysis of a precursor molecule, such as methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO), to generate OH radicals in the reaction chamber. For ozone reactions, the decay of the aldehyde is monitored in the presence of a known concentration of ozone.

The determined rate coefficients for the gas-phase reactions of this compound with various oxidants at room temperature are summarized in the table below.

| Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method |

| Cl | (2.45 ± 0.32) x 10⁻¹⁰ | Relative Rate Technique nih.gov |

| OH | Data not explicitly found in search results. | Referenced as experimentally studied nih.gov |

| O₃ | Data not explicitly found in search results. | Referenced as experimentally studied nih.gov |

The rates of chemical reactions in the atmosphere are influenced by ambient temperature and pressure. However, detailed experimental studies on the temperature and pressure dependence of the reactions of this compound appear to be limited in the available literature. For the reaction with Cl atoms, the reported kinetic data is at a standard temperature of 298 K and atmospheric pressure. nih.gov

Studies on analogous unsaturated aldehydes suggest that the reactions with OH radicals often exhibit a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. This is attributed to the formation of a pre-reactive complex. The pressure dependence of these reactions, particularly for smaller aldehydes, is often negligible at atmospheric pressure. However, without specific experimental data for this compound, these remain general trends.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is key to unraveling its mechanism. Spectroscopic techniques and isotopic labeling are powerful tools for identifying these fleeting intermediates and confirming reaction pathways.

In the gas-phase reaction of this compound with Cl atoms, the primary reaction pathways are addition to the C=C double bond and H-atom abstraction from the aldehydic group. nih.gov The detection of major products such as 3-chloro-2-butanone (B129570) provides strong evidence for the formation of a chlorinated alkyl radical intermediate following the addition of a Cl atom to the C-3 position. nih.gov This radical then reacts with molecular oxygen in the atmosphere to form a peroxy radical, which subsequently leads to the observed stable products. The identification of acetaldehyde (B116499) and hydrogen chloride (HCl) supports the occurrence of the H-abstraction pathway. nih.gov

For the ozonolysis of similar α,β-unsaturated aldehydes, the initial step is the addition of ozone to the double bond to form a primary ozonide. This intermediate is highly unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. These intermediates can be detected and identified through advanced spectroscopic techniques.

No specific studies utilizing isotopic labeling for the investigation of this compound reactions were found in the available search results. This technique, which involves replacing an atom in the reactant with one of its isotopes (e.g., deuterium for hydrogen), is a powerful method for tracing the fate of specific atoms throughout a reaction mechanism. While not documented for this specific compound, such studies would be invaluable for definitively confirming the branching ratios of different reaction pathways, such as the competition between addition and abstraction mechanisms.

Computational and Theoretical Modeling of Reaction Mechanisms

Theoretical chemistry provides a powerful complement to experimental studies, offering insights into the geometries of transition states and the potential energy surfaces of reactions. For the reactions of this compound, computational modeling can help to elucidate reaction mechanisms that are difficult to probe experimentally.

While specific computational studies on the reactions of this compound with Cl and OH radicals were not prominently found, research on the ozonolysis of a structurally similar compound, trans-2-methyl-2-pentenal, provides a framework for the likely theoretical approaches. nih.gov Density Functional Theory (DFT) calculations, particularly with functionals like M06-2X, and high-level ab initio methods such as CCSD(T) are employed to calculate the energies of reactants, intermediates, transition states, and products. nih.gov

These calculations can be used to construct a detailed potential energy surface for the reaction. For the ozonolysis reaction, this would involve modeling the formation of the primary ozonide and its subsequent decomposition pathways. nih.gov The calculated energy barriers for different pathways can then be used to predict the branching ratios of the reaction, which can be compared with experimental product yields. Master equation modeling can also be used to simulate the kinetics of the reaction system, providing a deeper understanding of the reaction dynamics. nih.gov

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are a powerful tool for investigating the energetics of chemical reactions at the molecular level. These calculations can provide valuable information on the thermodynamics and kinetics of reaction pathways, including the calculation of activation energies, reaction enthalpies, and the geometries of reactants, products, and transition states. While specific quantum chemical studies focused solely on this compound are not abundant in the literature, the methodologies and findings from studies on structurally similar α,β-unsaturated aldehydes, such as acrolein, crotonaldehyde, and methacrolein, provide significant insights.

Theoretical studies on the atmospheric oxidation of unsaturated aldehydes, for instance by the hydroxyl (OH) radical, typically employ density functional theory (DFT) and higher-level ab initio methods. For example, functionals like M05-2X and MPWB1K in conjunction with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for the reaction of OH with acrolein, methacrolein, and crotonaldehyde. These calculations reveal that the reaction can proceed via two main channels: H-atom abstraction from the aldehydic group and OH addition to the C=C double bond.

The calculated activation energies for these channels are critical in determining the dominant reaction pathway. For a series of substituted ethenes reacting with the OH radical, it has been observed that the activation energy becomes more negative as the number of substituted methyl groups increases . This suggests that the methyl groups in this compound would likely lead to a lower activation energy for OH addition compared to less substituted aldehydes.

To illustrate the typical energetic data obtained from such calculations, the following table presents calculated activation energies for the reaction of OH radicals with related unsaturated aldehydes.

| Reaction | Channel | Calculated Activation Energy (kcal/mol) | Computational Method |

| Acrolein + OH | H-abstraction | -0.5 | M05-2X/6-311++G(d,p) |

| OH-addition to Cα | 2.1 | M05-2X/6-311++G(d,p) | |

| OH-addition to Cβ | -3.1 | M05-2X/6-311++G(d,p) | |

| Crotonaldehyde + OH | H-abstraction | -0.8 | M05-2X/6-311++G(d,p) |

| OH-addition to Cα | 2.5 | M05-2X/6-311++G(d,p) | |

| OH-addition to Cβ | -2.7 | M05-2X/6-311++G(d,p) | |

| Methacrolein + OH | H-abstraction | -0.7 | M05-2X/6-311++G(d,p) |

| OH-addition to Cα | -3.3 | M05-2X/6-311++G(d,p) | |

| OH-addition to Cβ | 2.8 | M05-2X/6-311++G(d,p) |

Note: The data in this table are for illustrative purposes based on studies of analogous compounds and are not specific to this compound.

These calculations help in understanding the initial steps of atmospheric degradation and the formation of secondary organic aerosols. For instance, in the gas-phase reaction of this compound with chlorine (Cl) atoms, a proposed mechanism involves the initial addition of Cl to the C-3 position, leading to the formation of a chlorinated alkyl radical nih.gov.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of elementary reactions. TST assumes a quasi-equilibrium between the reactants and the activated complex (the transition state) at the saddle point of the potential energy surface. The rate constant is then determined by the flux of species passing through the transition state.

In the context of this compound reactions, TST can be applied in conjunction with the energetic data obtained from quantum chemical calculations to predict reaction rate coefficients. For atmospheric reactions, variations of TST, such as Canonical Variational Transition State Theory (CVT), are often employed to account for the variational effects along the reaction path. Tunneling corrections, like the small-curvature tunneling (SCT) method, are also important, especially for reactions involving the transfer of light atoms like hydrogen.

For example, a theoretical study on the ozonolysis of trans-2-pentenal, a structurally similar compound, utilized CVT/SCT calculations to determine the rate coefficients and branching ratios mdpi.com. The calculated rate coefficient was found to be in good agreement with experimental values mdpi.com. Such studies demonstrate the power of TST in predicting the kinetics of atmospheric reactions of unsaturated aldehydes.

The application of TST allows for the calculation of temperature-dependent rate constants, which is crucial for atmospheric modeling. The Arrhenius parameters derived from TST calculations can be used in larger-scale models to predict the lifetime and impact of compounds like this compound in the atmosphere.

The following table provides an example of how TST can be used to calculate rate constants for different reaction channels, based on a study of the reaction of ozone with crotonaldehyde and its methyl derivatives.

| Reaction | Temperature (K) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Theoretical Method |

| Ozone + Crotonaldehyde | 298 | 1.5 x 10⁻¹⁸ | TST |

| Ozone + Methacrolein | 298 | 1.1 x 10⁻¹⁸ | TST |

| Ozone + Tiglaldehyde (cis-2-Methyl-2-butenal) | 298 | 6.5 x 10⁻¹⁷ | TST |

Note: The data in this table are for illustrative purposes based on studies of analogous compounds and are not specific to this compound.

Structure-Reactivity Relationships

Structure-Reactivity Relationships (SRRs) are used to predict the reactivity of a chemical based on its molecular structure. For atmospheric reactions of volatile organic compounds, SRRs are valuable tools for estimating rate constants when experimental data are unavailable. The reactivity of this compound is influenced by its specific structural features, namely the α,β-unsaturated aldehyde functionality and the presence of two methyl groups.

The following table compares the experimental rate coefficients for the reaction of various unsaturated aldehydes with the Cl atom, illustrating the influence of molecular structure on reactivity.

| Compound | Rate Coefficient (k x 10¹⁰ cm³ molecule⁻¹ s⁻¹) at 298 K |

| Acrolein (CH₂=CHCHO) | 1.80 ± 0.20 |

| Crotonaldehyde (CH₃CH=CHCHO) | 2.90 ± 0.40 |

| Methacrolein (CH₂=C(CH₃)CHO) | 3.10 ± 0.40 |

| This compound (CH₃CH=C(CH₃)CHO) | 2.45 ± 0.32 nih.gov |

| trans-2-Pentenal (CH₃CH₂CH=CHCHO) | 1.31 ± 0.19 acs.org |

Atmospheric Chemistry of Trans 2 Methyl 2 Butenal

Gas-Phase Oxidation by Tropospheric Oxidants

The primary atmospheric degradation pathways for trans-2-methyl-2-butenal involve gas-phase reactions with several potent oxidants: hydroxyl radicals (OH), ozone (O₃), chlorine atoms (Cl), and nitrate (B79036) radicals (NO₃). researchgate.net

The reaction with the hydroxyl (OH) radical is a significant daytime degradation pathway for this compound. researchgate.net Experimental studies have determined the rate coefficient for this reaction. researchgate.net The reaction proceeds via the addition of the OH radical to the C=C double bond or by H-atom abstraction from the aldehydic group. The atmospheric lifetime of this compound with respect to its reaction with OH radicals is a key parameter in assessing its environmental impact. In some environments, the reaction with OH radicals can be a dominant loss process. dntb.gov.ua

Table 1: Rate Coefficient for the Reaction of this compound with OH Radicals

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| OH | 6.21 x 10⁻¹¹ | Not Specified |

The reaction of this compound with ozone (O₃) is another important atmospheric removal process. researchgate.net The rate coefficient for the ozonolysis of this compound has been experimentally measured. rsc.org This reaction proceeds through the addition of ozone to the carbon-carbon double bond, forming a primary ozonide that subsequently decomposes into smaller, oxygenated products. mdpi.com

Table 2: Rate Coefficient for the Reaction of this compound with O₃

| Oxidant | Rate Coefficient (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| O₃ | 5.34 ± 0.73 | 298 | rsc.org |

In marine and coastal areas, or in regions with industrial chlorine sources, the reaction with chlorine (Cl) atoms can be a significant atmospheric sink for this compound. mdpi.comnih.gov Studies have shown that the reaction rate coefficient for the Cl atom reaction is considerably high, making it a competitive degradation pathway, especially at dawn in coastal urban areas. dntb.gov.uanih.gov The reaction involves both the addition of Cl to the C=C double bond and H-atom abstraction from the aldehyde group. mdpi.com The major product from Cl addition is 3-chloro-2-butanone (B129570), while H-abstraction leads to the formation of acetaldehyde (B116499) and HCl. mdpi.comdntb.gov.ua

Table 3: Rate Coefficient and Products of the Reaction of this compound with Cl Atoms

| Parameter | Value | Conditions | Reference |

| Rate Coefficient (kCl) | (2.45 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 ± 2 K, 760 ± 5 Torr | mdpi.comdntb.gov.uanih.gov |

| Product Yield (3-chloro-2-butanone) | (52.5 ± 7.3)% | NOx-free conditions | mdpi.comdntb.gov.uanih.gov |

| Product Yield (Acetaldehyde) | (40.8 ± 0.6)% | NOx-free conditions | dntb.gov.uanih.gov |

Formation of Secondary Organic Aerosols (SOA) from this compound

The atmospheric oxidation of this compound is a known source of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. mdpi.comresearchgate.net

The SOA yield is a critical parameter that quantifies the mass of aerosol formed per mass of the precursor hydrocarbon reacted. mdpi.com For this compound, SOA yields have been determined for its reactions with different oxidants. The SOA yield from the reaction with OH radicals has been reported to be 39.1%. researchgate.net In contrast, the SOA yield from the reaction with Cl atoms is significantly lower, reported to be less than 2.4%, and is considered to have a negligible impact. mdpi.comdntb.gov.uanih.gov The formation of SOA is influenced by various factors, including the concentration of the precursor, the type of oxidant, and ambient conditions.

Table 4: Secondary Organic Aerosol (SOA) Yields from the Oxidation of this compound

| Oxidation Reaction | SOA Yield (%) | Reference |

| OH Radical | 39.1 | researchgate.net |

| Cl Atom | < 2.4 | mdpi.comdntb.gov.uanih.gov |

Chemical Composition of Secondary Organic Aerosols

The formation and composition of Secondary Organic Aerosols (SOA) from the atmospheric oxidation of This compound are highly dependent on the specific oxidation pathway. The reaction initiated by the hydroxyl radical (OH) is a significant contributor to SOA formation, exhibiting an SOA yield of 39.1%. mdpi.comresearchgate.net The chemical structure of This compound, being an α,β-unsaturated aldehyde with an additional methyl group on the α-carbon, makes it particularly prone to high SOA mass yields. researchgate.net Under high-NOx conditions, the resulting SOA is characterized by the presence of oligoesters formed from dihydroxycarboxylic acids and hydroxynitrooxycarboxylic acids. copernicus.org

In contrast, the oxidation pathway initiated by chlorine (Cl) atoms results in a negligible SOA yield, reported to be less than 2.4%. mdpi.comresearchgate.netdntb.gov.uanih.gov This is significantly lower than SOA yields from the Cl reaction with other unsaturated aldehydes, such as isoprene. acs.org The low yield indicates that this specific reaction is not a major contributor to the atmospheric aerosol burden, even in marine environments where chlorine atom concentrations can be elevated. mdpi.comresearchgate.netdntb.gov.uanih.gov

Environmental Fate and Degradation Pathways in the Troposphere

The persistence and transformation of This compound in the troposphere are governed by several key processes, including photochemical reactions and interactions with atmospheric oxidants. These pathways determine the compound's atmospheric lifetime and the nature of its degradation products.

Photolysis and Photochemical Transformations

Photolysis, the process of chemical breakdown by photons, is a significant daytime removal mechanism for This compound in the troposphere. dntb.gov.ua The process is initiated when the compound absorbs ultraviolet (UV) radiation in the solar actinic region (wavelengths greater than 290 nm). dntb.gov.ua For α,β-unsaturated carbonyls like This compound, the primary photochemical transformation is often photoisomerization. Under conditions of moderate to strong solar irradiation, UV photolysis can be a competitive degradation pathway alongside the reaction with OH radicals. dntb.gov.ua

Atmospheric Lifetime and Removal Mechanisms

The atmospheric lifetime of This compound is determined by its reaction rates with the primary tropospheric oxidants: the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O3), as well as by its photolysis rate. The relative importance of these removal mechanisms varies depending on the chemical environment, location, and time of day. dntb.gov.ua

The reaction with OH radicals is a major degradation pathway. researchgate.net In coastal and marine areas, where chlorine atom concentrations can be significant, the reaction with Cl atoms becomes a dominant removal mechanism, particularly at dawn. dntb.gov.uanih.gov The reaction with ozone provides a continuous, albeit slower, degradation route.

The table below presents the experimentally determined rate coefficients for the key gas-phase reactions of This compound.

| Atmospheric Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Chlorine (Cl) | (2.45 ± 0.32) × 10⁻¹⁰ | mdpi.comdntb.gov.uanih.gov |

| Ozone (O₃) | Unknown, but studied | researchgate.net |

| Hydroxyl Radical (OH) | Unknown, but studied | researchgate.netcopernicus.org |

Degradation Products and Their Atmospheric Significance

The atmospheric degradation of This compound yields a variety of products, the nature of which depends on the dominant oxidative pathway. These products can themselves have significant atmospheric implications, including contributing to the formation of ozone and secondary organic aerosols.

The gas-phase reaction with chlorine atoms proceeds via two main pathways: Cl addition to the C-3 position of the molecule and H-abstraction from the aldehyde group. mdpi.comnih.gov This reaction produces 3-chloro-2-butanone and acetaldehyde as major primary products. mdpi.comdntb.gov.uanih.gov Other minor products identified from this pathway include hydrochloric acid, formaldehyde, acetyl chloride, methanol, and methylglyoxal. mdpi.com

Oxidation initiated by the hydroxyl (OH) radical is atmospherically significant as it leads to products that are key precursors for SOA. mdpi.comresearchgate.net The reaction with the hydroperoxyl radical (HO₂) can form 2-methyl-2-butenoic acid. mdpi.com

The table below summarizes the major and minor degradation products identified from the reaction of This compound with chlorine atoms.

| Reaction Pathway | Product | Molar Yield (%) | Significance | Reference |

|---|---|---|---|---|

| Cl-Initiated Oxidation (Major Products) | 3-chloro-2-butanone | 52.5 ± 7.3 | Major primary product | mdpi.comdntb.gov.uanih.gov |

| Acetaldehyde | 40.8 ± 0.6 | Major primary product | mdpi.comresearchgate.netdntb.gov.ua | |

| Cl-Initiated Oxidation (Minor Products) | Hydrochloric Acid (HCl) | 92.8 ± 12.9 | Product of H-abstraction | mdpi.com |

| Formaldehyde | Not Quantified | Minor product | mdpi.com | |

| Acetyl chloride | Not Quantified | Minor product | mdpi.com | |

| Methanol | Not Quantified | Minor product | mdpi.com | |

| Methylglyoxal | Not Quantified | Minor product | mdpi.com | |

| HO₂ Reaction | 2-methyl-2-butenoic acid | Not Quantified | Minor product | mdpi.com |

Applications of Trans 2 Methyl 2 Butenal in Advanced Organic Synthesis

Precursor in Fine Chemical Synthesis

As a readily available and reactive organic compound, trans-2-methyl-2-butenal is a key intermediate in the multistep synthesis of various high-value fine chemicals, including those for the pharmaceutical and agrochemical industries. chemimpex.comechemi.com

Chiral Auxiliaries and Ligand Synthesis

While not a chiral auxiliary itself, this compound plays a crucial role as a prochiral substrate in the development and evaluation of new chiral ligands and catalysts for asymmetric synthesis. The stereochemical outcome of reactions involving this aldehyde provides a clear measure of a ligand's effectiveness in inducing enantioselectivity.

Research in asymmetric catalysis has utilized this compound in palladium-catalyzed Heck-type reactions to test the efficacy of various chiral ligands. For instance, the reaction of phenylboronic acid with this compound in the presence of different chiral pyridinyl-oxazoline (PyOx) and N-heterocyclic carbene (NHC) ligands has been studied. The enantiomeric excess (ee) of the resulting chiral aldehyde product serves as a direct indicator of the ligand's ability to control the stereochemistry of the C-C bond formation. These studies are fundamental to discovering and optimizing new ligands for broader use in asymmetric synthesis. acs.orgnih.gov

| Chiral Ligand Type | Specific Ligand Used | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Symmetrical Oxazoline | Ligand 2 | 71 | 9 |

| Symmetrical Oxazoline | Ligand 3 | 66 | 16 |

| Unsymmetrical Oxazoline | Ligand 4 | - | 21 |

| Unsymmetrical Oxazoline | Ligand 5 (with larger substituent) | - | 42 |

Specialty Chemical Building Blocks

The unique structure of this compound makes it an ideal starting point for the synthesis of various specialty chemicals. chemimpex.com Its reactivity has been harnessed to create complex pheromones and precursors to biologically active molecules.

Notable examples of its application include:

Synthesis of 7-demethylpiericidin A1: this compound was employed as a key starting material in the concise total synthesis of this piericidin analogue. fishersci.at

Pheromone Synthesis: It serves as a starting reagent for the synthesis of alkyl-branched tetraene hydrocarbons, which are pheromone components for the dried fruit beetle (Carpophilus hemipterus). fishersci.at

| Starting Material | Target Specialty Chemical Class | Specific Application/Significance | Reference |

|---|---|---|---|

| This compound | Piericidin Analogue | Total synthesis of 7-demethylpiericidin A1 | fishersci.at |

| This compound | Insect Pheromone | Synthesis of alkyl-branched tetraene hydrocarbons for the dried fruit beetle | fishersci.at |

Building Block for Complex Molecular Architectures

The structural features of this compound are frequently encountered in complex natural products. Synthetic chemists have leveraged this compound as a crucial fragment in the assembly of these intricate molecular architectures.

Convergent Synthesis Strategies

In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together in the final stages. This approach is highly efficient for constructing large, complex molecules. The this compound moiety is a characteristic side chain in the gymnocin family of marine polyether natural products, which are known for their large, ladder-like structures and potent biological activity. mdpi.comnih.gov

In the total syntheses of Gymnocin-A and Gymnocin-B, the tetradecacyclic and pentadecacyclic polyether cores were assembled through a convergent strategy. nih.govresearchgate.net The final step in these syntheses involved the incorporation of the 2-methyl-2-butenal side chain, demonstrating the aldehyde's role as a terminal building block to complete these formidable structures. nih.govresearchgate.net

| Target Natural Product | Molecular Feature | Synthetic Strategy | Reference |

|---|---|---|---|

| Gymnocin-A | 14 contiguous ether rings and a 2-methyl-2-butenal side chain | Convergent Suzuki–Miyaura cross-coupling to assemble the polyether skeleton, followed by final incorporation of the side chain. | mdpi.comresearchgate.netnii.ac.jp |

| Gymnocin-B | 15 contiguous ether rings and a 2-methyl-2-butenal side chain | A two-phase strategy involving epoxide-opening cascades and convergent coupling of large fragments, completed by addition of the side chain. | nih.gov |

Heterocycle Formation Utilizing this compound

The electrophilic nature of the carbon-carbon double bond and the carbonyl group in this compound facilitates its use in the synthesis of heterocyclic compounds. These reactions often proceed through conjugate addition followed by intramolecular cyclization.

A clear example is the reaction between (E)-2-methyl-2-butenal and the amino acid cysteine. acs.orgresearchgate.net The outcome of this reaction is highly dependent on the pH.

At pH 8 , the reaction yields a double-addition product, forming a 1,3-thiazolidine ring, which is a sulfur- and nitrogen-containing heterocycle. acs.orgresearchgate.net

At pH 1 , a different double-addition product is formed, featuring a vinylic sulfide (B99878) bond, demonstrating the tunable reactivity of the aldehyde. acs.org

This specific reactivity highlights its utility in constructing complex heterocyclic systems from simple starting materials.

| Reactants | pH Condition | Major Product Type | Heterocyclic Ring Formed |

|---|---|---|---|

| (E)-2-Methyl-2-butenal + Cysteine | 8 | (4R)-2-(2-{[(2R)-2-amino-2-carboxyethyl]thio}methylpropyl)-1,3-thiazolidine-4-carboxylic acid | 1,3-Thiazolidine |

| (E)-2-Methyl-2-butenal + Cysteine | 1 | (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine | None (acyclic adduct) |

Role in Polymer Chemistry and Materials Science

Beyond its use in fine chemical synthesis, this compound is finding applications in materials science. It is employed in the production of specialty polymers. chemimpex.com These polymers are utilized in applications such as coatings and adhesives, where they can impart improved durability and performance characteristics compared to conventional materials. chemimpex.com The aldehyde's unsaturated nature allows it to be incorporated into polymer chains, potentially offering sites for cross-linking or further functionalization, thereby enhancing the properties of the final material.

Monomer in Polymerization Reactions

This compound, also known as tiglic aldehyde, possesses the ability to undergo polymerization, a characteristic attributed to its α,β-unsaturated aldehyde structure. The conjugated system of a carbon-carbon double bond and a carbonyl group makes the molecule susceptible to polymerization reactions. However, in the context of its synthesis, this reactivity is often considered a drawback, leading to yield loss.

Research and patents related to the synthesis of tiglic aldehyde from the isomerization of ethylacrolein frequently mention polymerization as an undesirable side reaction that occurs at elevated temperatures. google.comepo.org For instance, during the liquid phase isomerization of ethylacrolein to produce tiglic aldehyde, reaction temperatures are carefully controlled. While temperatures above 50°C are needed for a viable reaction rate, excessively high temperatures can induce polymerization, resulting in a loss of the desired product. google.comepo.org The optimal temperature range is typically cited as 80°C to 150°C to balance reaction speed against the onset of polymerization. google.comepo.orggoogle.com

The following table summarizes conditions noted during tiglic aldehyde synthesis where polymerization can occur as a competing reaction.

| Synthesis Step | Reactant | Condition | Observation | Source(s) |

| Isomerization | Ethylacrolein | High Reaction Temperature | Loss of tiglic aldehyde yield due to polymerization. | google.comepo.org |

| Isomerization | Ethylacrolein | Temperature > 150°C | Increased rate of polymerization, leading to product loss. | google.comgoogle.com |

While its tendency to polymerize is established, the use of this compound as a primary monomer for producing specific homopolymers or copolymers is not extensively documented in mainstream applications. The polymerization is more commonly noted as a factor to be controlled during the production and handling of the aldehyde itself. google.comepo.org

Precursor for Polymer Additives and Modifiers

A significant application of this compound in the polymer field is its role as a precursor for synthesizing polymer additives, specifically through its oxidation product, tiglic acid. google.comepo.org Tiglic aldehyde serves as a crucial raw material for producing tiglic acid, which, in turn, is used to create additives that modify the properties of polymer-based formulations like varnishes and inks. google.comepo.org

The primary application in this area is the synthesis of metallic salts of tiglic acid, which function as driers. Driers are coordination compounds added to inks, paints, and varnishes to accelerate the curing and drying process, which involves the oxidative cross-linking of polymer binders.

The conversion process and subsequent application are outlined below:

Oxidation: this compound is oxidized to yield tiglic acid.

Synthesis of Driers: The resulting tiglic acid is used as a raw material for synthesizing driers for various coatings and inks. google.comepo.org

The properties of this compound and its key derivative in this context are detailed in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role | Application |

| This compound | C₅H₈O | 84.12 | Precursor | Starting material for the synthesis of tiglic acid. google.comepo.orgsigmaaldrich.com |

| Tiglic Acid | C₅H₈O₂ | 100.12 | Intermediate | Raw material for the synthesis of driers for varnishes and inks. google.comepo.org |

This indirect application highlights the importance of this compound in the development of functional additives that enhance the performance of polymeric materials in coatings and printing industries.

Advanced Analytical Techniques for the Study of Trans 2 Methyl 2 Butenal and Its Derivatives

Spectroscopic Characterization in Reaction Monitoring and Product Analysis

Spectroscopy is a powerful tool for the real-time monitoring of chemical reactions involving trans-2-Methyl-2-butenal and for the structural elucidation of its reaction products.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and tracking their changes during chemical processes. In studies of this compound, FTIR is used to monitor the progress of reactions by observing the disappearance of reactant-specific infrared absorption bands and the appearance of new bands corresponding to products. mdpi.com For instance, in the gas-phase reaction of this compound with chlorine atoms, FTIR spectroscopy was employed as a quantification technique to determine the reaction's rate coefficient. researchgate.netnih.gov

The identity of a this compound sample can be confirmed by ensuring its FTIR spectrum conforms to the known spectrum of the compound. thermofisher.com The analysis focuses on the characteristic vibrational frequencies of the α,β-unsaturated aldehyde structure. The change in intensity of these specific bands over time provides valuable kinetic data. mdpi.com A residual spectrum, obtained by subtracting the spectra of the reactant and known products from the reaction mixture's spectrum, can help identify unknown intermediates or final products. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (carbonyl) | Stretching | ~1690-1715 |

| C=C (alkene) | Stretching | ~1640-1660 |

| C-H (aldehyde) | Stretching | ~2720 and ~2820 |

| =C-H (vinylic) | Stretching | ~3010-3040 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. In the analysis of reaction products, such as those from the addition of cysteine to this compound, NMR is used to confirm the final structures. nih.govresearchgate.net Commercial suppliers also use NMR to confirm that the structure of their product meets specifications. tcichemicals.com The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for a complete assignment of the molecule's structure.

| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CHO | C1 | ~9.4 | ~195 |

| =C(CH₃)- | C2 | - | ~140 |

| =CH- | C3 | ~6.4 | ~155 |

| -CH₃ | C4 | ~1.8 | ~15 |

| =C(CH₃)- | C2-Methyl | ~1.7 | ~9 |

Chromatographic Methods for Separation and Quantification of Reaction Mixtures

Chromatography is essential for separating the individual components from complex reaction mixtures, which is a necessary step before their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing the volatile products of reactions involving this compound. In atmospheric chemistry studies, GC-MS has been used to detect and monitor the evolution of gas-phase products over time. mdpi.comdntb.gov.ua For example, in the reaction with chlorine, GC-MS was crucial for identifying the major primary products, 3-chloro-2-butanone (B129570) and acetaldehyde (B116499). nih.gov

The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

|---|---|

| 84 | [M]⁺ (Molecular Ion) |

| 83 | [M-H]⁺ |

| 55 | [M-CHO]⁺ or [C₄H₇]⁺ |

| 39 | [C₃H₃]⁺ |

For the analysis of less volatile or thermally unstable derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (HPLC-MS) are the methods of choice. These techniques are particularly useful for studying reaction products in a liquid phase, such as the adducts formed between this compound and cysteine. nih.govresearchgate.net

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method can be adapted for mass spectrometry by replacing non-volatile mobile phase additives like phosphoric acid with volatile alternatives like formic acid. sielc.com HPLC separates compounds based on their polarity and partitioning between the stationary and mobile phases, allowing for the effective separation and quantification of components in a liquid mixture.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| MS Compatibility | Replace Phosphoric Acid with Formic Acid |

Advanced Mass Spectrometry for Mechanistic and Structural Insights

Beyond standard GC-MS and HPLC-MS, more advanced mass spectrometry techniques provide deeper insights into reaction mechanisms and the transient species involved. Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful tool for the online monitoring of volatile organic compounds in the gas phase. mdpi.comresearchgate.net

In the study of the gas-phase reaction of this compound, PTR-ToF-MS was used in conjunction with FTIR and GC-MS to provide high-resolution temporal data on the consumption of the reactant and the formation of various products. mdpi.com This technique allows for the detection of short-lived intermediates, offering a more complete picture of the reaction pathway. By observing the real-time evolution of different chemical species, researchers can gain detailed mechanistic insights that are not accessible through offline methods alone. mdpi.com Similarly, detailed fragmentation analysis in LC-MS/MS experiments on reaction products, like cysteine adducts, helps to piece together their exact structures and understand the regioselectivity of the chemical reaction. nih.gov

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. nih.govionicon.com The method utilizes the chemical ionization of VOCs through proton transfer from hydronium ions (H₃O⁺). noaa.gov This process is a form of soft ionization, which typically results in the protonation of the target molecule with minimal fragmentation, preserving its molecular identity. ionicon.com The key advantages of PTR-ToF-MS include its rapid response time (often less than a second), high sensitivity with detection limits in the parts-per-trillion (pptv) range, and the ability to analyze air samples directly without preparation. ionicon.comnoaa.govfrontiersin.org The time-of-flight mass analyzer provides high mass resolution, enabling the separation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. wur.nl

The technique has been successfully employed in various research fields, including atmospheric chemistry and food science, to detect and quantify this compound. researchgate.netmdpi.com In studies of atmospheric chemistry, PTR-ToF-MS was used to monitor the gas-phase reaction products of this compound with chlorine atoms. researchgate.net In food science, it has been applied to analyze the VOCs produced by lactic acid bacteria during fermentation. mdpi.commdpi.com In these studies, this compound is typically detected as a protonated molecule [M+H]⁺. Due to its elemental composition (C₅H₈O), its protonated form has a specific mass-to-charge ratio (m/z) that can be accurately measured by the ToF analyzer. However, it is often detected alongside its isomer, 3-methyl-2-butenal (B57294), as they share the same exact mass, requiring complementary techniques like gas chromatography for unambiguous identification. mdpi.com

Table 1: Detection of 2-Methyl-2-butenal Isomers using PTR-ToF-MS This table presents findings from studies where PTR-ToF-MS was used to detect the isobaric compounds this compound and 3-methyl-2-butenal.

| Detected m/z | Tentative Identification | Research Context | Reference |

|---|---|---|---|

| 85.064 | 2-methyl-2-butenal and/or 3-methyl-2-butenal | Analysis of VOCs from lactic acid bacteria fermentation in media supplemented with isoleucine. | mdpi.com |

| 85.070 | 2-methyl-2-butenal and/or 3-methyl-2-butenal | Analysis of VOCs produced by different lactic acid bacterial strains in a defined medium. | mdpi.com |

| Not specified | This compound | Product analysis of the gas-phase reaction between this compound and Cl atoms. | researchgate.net |

Dissociative Photoionization Mass Spectrometry